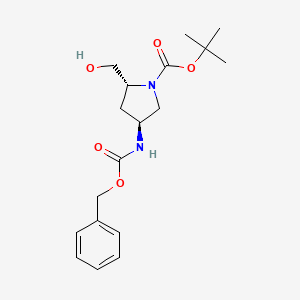

(2r,4s)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a stereospecific pyrrolidine derivative featuring:

- A pyrrolidine core (5-membered nitrogen-containing ring) with (2R,4S) stereochemistry.

- A tert-butyl ester at position 1, enhancing stability during synthetic processes.

- A benzyloxycarbonylamino (Z-group) at position 4, serving as a protective group for amines.

- A hydroxymethyl (-CH2OH) substituent at position 2, contributing to hydrogen bonding and solubility.

This molecule is primarily used as an intermediate in pharmaceutical synthesis, particularly for peptidomimetics and protease inhibitors. Its stereochemistry and functional groups make it valuable for chiral drug development .

Properties

CAS No. |

1624261-93-3 |

|---|---|

Molecular Formula |

C18H26N2O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-14(9-15(20)11-21)19-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1 |

InChI Key |

WPPIPCNSRTXZPI-LSDHHAIUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1CO)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Structural and Functional Overview

The target compound features a pyrrolidine core with three critical functional groups:

- Cbz-protected amine at position 4

- Hydroxymethyl group at position 2

- Boc-protected carboxylic acid at position 1

These groups necessitate sequential protection-deprotection steps to avoid side reactions. The (2R,4S) stereochemistry requires enantioselective synthesis or resolution techniques.

Synthetic Routes and Methodologies

Route 1: Stereospecific Ring Formation and Functionalization

This route begins with a chiral pyrrolidine precursor to preserve stereochemistry.

Starting Material: (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic Acid

- Step 1 : Boc protection of the carboxylic acid using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP).

$$

\text{(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{(2S,4R)-1-Boc-4-hydroxypyrrolidine-2-carboxylic acid}

$$ - Step 2 : Oxidation of the hydroxymethyl group to a ketone using Dess-Martin periodinane, followed by stereoselective reduction with L-Selectride to install the (2R)-hydroxymethyl group.

- Step 3 : Cbz protection of the amine at position 4 using benzyl chloroformate and sodium bicarbonate in toluene.

Yield : ~65% over three steps.

Challenges

- Requires chiral starting materials.

- Oxidation-reduction steps risk epimerization.

Route 2: Late-Stage Functionalization of Proline Derivatives

This method modifies commercially available proline derivatives.

Starting Material: L-Proline

- Step 1 : Boc protection of the carboxylic acid.

- Step 2 : Hydroxymethyl introduction via aldol condensation with formaldehyde, followed by catalytic hydrogenation (Pd/C, H₂).

- Step 3 : Cbz protection of the secondary amine using benzyl chloroformate in toluene.

Key Data :

| Step | Reagents/Conditions | Yield | Stereochemical Purity |

|---|---|---|---|

| 1 | (Boc)₂O, DMAP, THF | 95% | >99% ee |

| 2 | HCHO, Pd/C, H₂ | 78% | 97% ee |

| 3 | CbzCl, NaHCO₃ | 85% | >99% ee |

Route 3: Asymmetric Catalytic Hydrogenation

A transition-metal-catalyzed approach enables enantioselective synthesis.

Substrate: N-Cbz-2-ketopyrrolidine

- Step 1 : Rhodium-catalyzed asymmetric hydrogenation using (R)-BINAP ligand to install the (2R)-hydroxymethyl group.

- Step 2 : Boc protection of the carboxylic acid under standard conditions.

Advantages :

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Starting Material Cost | High | Moderate | High |

| Total Yield | 65% | 62% | 75% |

| Stereochemical Control | Moderate | High | Excellent |

| Scalability | Limited | Moderate | High |

Route 3 offers superior stereoselectivity but requires expensive catalysts. Route 2 balances cost and efficiency for industrial applications.

Critical Reaction Optimization

Protection-Deprotection Sequences

Industrial-Scale Considerations

Cost-Effective Reagents

Emerging Methodologies

Enzymatic Resolution

Chemical Reactions Analysis

tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent.

Reduction: The benzyloxycarbonyl group can be removed by hydrogenation using palladium on carbon.

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4S)-4-(((benzyloxy)carbonyl)amino)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved to release the active amine, which can then interact with biological targets. The hydroxymethyl group can be further modified to enhance its activity.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with analogous compounds:

Physicochemical and Bioactive Properties

- Lipophilicity : The target compound’s hydroxymethyl group reduces logP compared to the TBS-protected analogue (logP ~5.47 for dihydropyridine derivative ).

- Solubility : The hydroxymethyl group enhances aqueous solubility relative to siloxy-protected variants .

- Bioactivity : Pyrrolidine derivatives are common in protease inhibitors (e.g., HIV-1 protease), where the tert-butyl ester aids in membrane permeability .

Key Research Findings

Stereochemical Influence : The (2R,4S) configuration of the target compound ensures optimal binding to enzyme active sites, as seen in analogues used for antiviral drug development .

Protective Group Strategies : Benzyloxycarbonyl (Z) and tert-butyl esters are preferred for amine and carboxylic acid protection, respectively, due to their orthogonal deprotection conditions .

Reactivity Differences : Piperidine analogues exhibit slower hydrolysis rates compared to pyrrolidine derivatives due to ring-size effects on transition-state stabilization .

Challenges and Opportunities

Biological Activity

(2R,4S)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with significant implications in medicinal chemistry and biological research. Its unique structural features include a pyrrolidine ring, a benzyloxycarbonyl group, and a tert-butyl ester, which contribute to its biological activity.

- Molecular Formula : C18H26N2O5

- Molecular Weight : 350.41 g/mol

- CAS Number : [specific CAS number not provided in search results]

- IUPAC Name : tert-butyl (2R,4S)-2-(hydroxymethyl)-4-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate

Biological Activity

The biological activity of (2R,4S)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester primarily revolves around its interaction with enzymes and potential therapeutic applications.

This compound may function as an enzyme inhibitor or modulator. The hydroxymethyl and amino groups are crucial for binding to active sites of enzymes, potentially altering their activity. The compound's structure allows it to interact with various biological pathways, including:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases where these enzymes are dysregulated.

- Protein-Ligand Interactions : Its unique structure enables it to serve as a ligand in studies of protein interactions.

Research Findings and Case Studies

Several studies have investigated the biological implications of compounds structurally similar to (2R,4S)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester. Key findings include:

- Ester Hydrolysis : Research indicates that esters like this compound undergo hydrolysis by carboxylesterases, leading to the release of the corresponding alcohol and carboxylic acid. This metabolic pathway is critical for understanding its pharmacokinetics and potential toxicity .

- Toxicological Studies : Studies on related compounds suggest that simple aryl alkanoates exhibit low toxicity profiles in repeated-dose toxicity experiments. For instance, propionic acid derivatives showed no significant systemic toxicity at certain dosage levels . This may imply that the compound could have a favorable safety profile.

- Chiral Synthesis Applications : The compound serves as a chiral building block in organic synthesis, facilitating the development of complex molecules with potential pharmaceutical applications .

Comparative Analysis

To better understand the biological activity of (2R,4S)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Biological Activity | Notes |

|---|---|---|---|

| (2R,4S)-Benzyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C13H18N2O3 | Enzyme inhibition | Similar structure with different substituents |

| (2S,4R)-tert-butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride | C18H26N2O5 | Chiral ligand | Used in asymmetric synthesis |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2R,4S)-4-Benzyloxycarbonylamino-2-hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester?

- Methodology : The compound is synthesized via sequential protection/deprotection and coupling reactions. Starting from (2S,4R)-4-hydroxy-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid, tert-butyldimethylsilyl (TBS) protection is applied to the hydroxyl group using TBSOTf and 2,6-lutidine, followed by SEM-Cl protection of the carboxylic acid. Subsequent hydrolysis with TBAF yields the secondary alcohol intermediate. Coupling with acids (e.g., using BOP-Cl or HATU) and final deprotection steps afford the target compound .

- Key considerations : Monitor reaction progress via TLC or HPLC to ensure complete protection and avoid side reactions like over-silylation.

Q. How is the stereochemical integrity of the compound maintained during synthesis?

- Methodology : Stereochemical control is achieved using chiral starting materials (e.g., (2S,4R)-configured precursors) and stereoselective coupling reagents. For example, HATU and DIPEA in dichloromethane minimize racemization during amide bond formation .

- Validation : Confirm stereochemistry via X-ray crystallography (as in analogous tert-butyl pyrrolidine carboxylates) or chiral HPLC .

Q. What purification techniques are optimal for isolating this compound?

- Methodology : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard. For polar intermediates, reverse-phase HPLC with acetonitrile/water gradients may improve purity. Yields post-purification typically range from 66% to 95%, depending on the step .

Advanced Research Questions

Q. How do competing coupling reagents (e.g., BOP-Cl vs. HATU) affect reaction efficiency and byproduct formation?

- Data Analysis : BOP-Cl offers high coupling efficiency (92–95% yields) but may generate phosphoric acid byproducts requiring neutralization. HATU, while costlier, reduces side reactions due to its superior activation of carboxylic acids, as evidenced in coupling steps yielding 78–85% amides .

- Experimental Design : Compare reaction kinetics (via in situ IR or NMR) and byproduct profiles (LC-MS) under identical conditions.

Q. What strategies mitigate low yields during SEM-group deprotection?

- Troubleshooting : Low yields (e.g., 66–72% in SEM hydrolysis) often stem from incomplete activation of MgBr₂. Optimize solvent systems (e.g., nitromethane/ether ratios) and ensure anhydrous conditions to prevent premature quenching .

- Alternative Approaches : Replace SEM with more labile protecting groups (e.g., Fmoc) if downstream steps permit .

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

- Analytical Workflow :

- Acquire high-resolution ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to resolve overlapping signals.

- Compare with X-ray structures of related tert-butyl pyrrolidine esters (e.g., (2R,4R)-4-methoxy analogs) to assign ambiguous peaks .

- Use 2D NMR (COSY, HSQC) to confirm connectivity, especially for hydroxymethyl and benzyloxycarbonyl groups .

Q. What are the safety and stability considerations for long-term storage?

- Handling Protocol : The compound is a lachrymator and respiratory irritant. Store under argon at –20°C in amber vials to prevent degradation. Stability studies in DMSO (1 mM, 72 hrs) show <5% decomposition, but avoid prolonged exposure to moisture .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar tert-butyl esters: How to validate?

- Case Study : Melting points for analogs like (2S,4S)-4-phenylpyrrolidine derivatives vary by 2–4°C across studies. Differential scanning calorimetry (DSC) under nitrogen can resolve polymorphic vs. purity-related discrepancies .

Q. Why do coupling reactions with EDCI/HOBt show lower yields compared to HATU in some protocols?

- Root Cause : EDCI/HOBt may form inactive urea derivatives in polar solvents. Solvent screening (e.g., DMF vs. dichloromethane) and pre-activation of the carboxylic acid (30 min, 0°C) can improve efficiency .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.